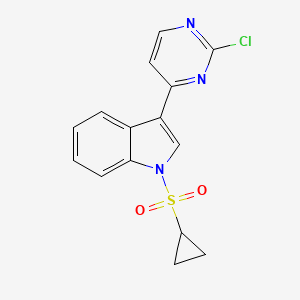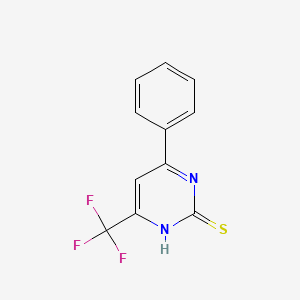
4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol” is a heteroaromatic thioamide . It has a molecular formula of C11H7F3N2S and a molecular weight of 256.25 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring substituted with a phenyl group at the 4th position and a trifluoromethyl group at the 6th position .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a melting point of 164-166 °C .Scientific Research Applications
Nonlinear Optical Properties
A significant area of application for thiopyrimidine derivatives, including 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol, is in the field of nonlinear optics (NLO). These compounds have been shown to exhibit considerable NLO character, making them promising candidates for optoelectronic applications. The study by Hussain et al. (2020) on thiopyrimidine derivatives demonstrated their potential in NLO fields through density functional theory (DFT) and time-dependent DFT (TDDFT) analyses, highlighting their suitability for high-tech optoelectronic applications (Hussain et al., 2020).
Synthesis and Characterization of Novel Compounds
Research by Liu (2013) on the synthesis of novel imidazo[1,2-a]pyrimidine compounds involved the use of 6-[(Trifluoromethyl)phenyl]-4-hydroxyl-2-aminopyrimidine(2), showcasing the compound's role in the development of new chemical entities. These synthesized compounds were characterized by various spectroscopic techniques, indicating the versatility of this compound in synthesizing complex molecules with potential for further biological and chemical investigation (Liu, 2013).
Antimicrobial and Biological Activities
The compound and its derivatives have also been explored for antimicrobial properties. A study on the synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives, including compounds related to this compound, found that some of these compounds exhibited moderate to outstanding antimicrobial activity against various bacterial and fungal strains. This suggests the potential use of these compounds in developing new antimicrobial agents (El-sayed et al., 2017).
Herbicidal Applications
Additionally, derivatives of this compound have been studied for their use as novel herbicides. Nezu et al. (1996) synthesized and evaluated the herbicidal activity of dimethoxyphenoxyphenoxypyrimidines and analogues, demonstrating the potential agricultural applications of these compounds in controlling weed growth while maintaining crop safety (Nezu et al., 1996).
Future Directions
Mechanism of Action
Target of Action
It is known that the compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the cell.
Mode of Action
It is a heteroaromatic thioamide , a class of compounds known to interact with various biological targets
Biochemical Pathways
As a heteroaromatic thioamide , it may influence pathways involving thioamides or related compounds.
Result of Action
Compounds containing a trifluoromethyl group at the 6-position, such as this one, have been found to exhibit high fungicidal activity .
properties
IUPAC Name |
4-phenyl-6-(trifluoromethyl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)9-6-8(15-10(17)16-9)7-4-2-1-3-5-7/h1-6H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCCJONRXYSWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)NC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

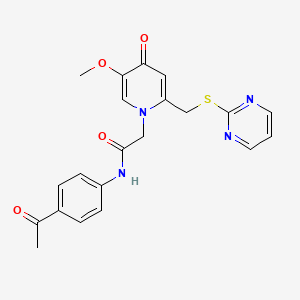
![Ethyl 2-[2-(2-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2811960.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2811963.png)
![6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2811964.png)


![1-[4-(4-Propylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2811969.png)
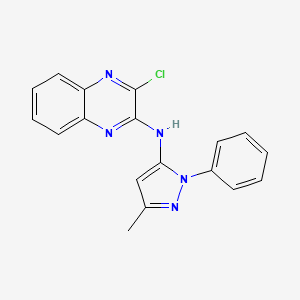
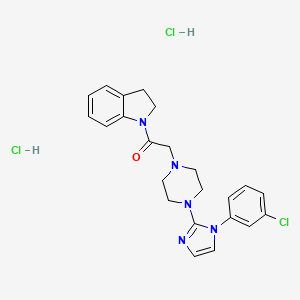
![2-[3-(Trifluoromethyl)phenyl]sulfonylethanol](/img/structure/B2811974.png)
![2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B2811975.png)
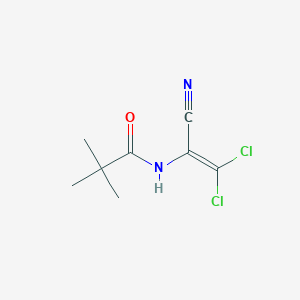
![N-(5-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2811978.png)
